molecular formula C18H19N3O3 B11002126 4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11002126
M. Wt: 325.4 g/mol
InChI Key: OYZIKLLHKVYSEN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is a synthetic small molecule based on the indole-2-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research . The compound features a 4,7-dimethoxy-substituted indole core, methylated at the 1-position, and is functionalized with a carboxamide linker connected to a pyridin-4-ylmethyl group. This specific molecular architecture is designed to explore interactions with various biological targets. The indole-2-carboxamide core is a privileged structure in drug discovery. Research on analogous compounds has demonstrated that this scaffold can be optimized to interact with a range of therapeutic targets . Notably, indole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing exceptional activity against a broad spectrum of mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as M. abscessus . This makes related compounds strong contenders for development as novel, narrow-spectrum antibacterial agents. Furthermore, structural derivatives of indole-2-carboxamide have been investigated as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel . Activation of TRPV1 can lead to receptor desensitization and produce an analgesic effect, suggesting potential for the development of new non-opioid pain therapeutics. The specific substitution pattern on the indole ring and the nature of the amide side chain are critical determinants of biological activity and potency, areas that researchers can explore with this compound . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-21-14(18(22)20-11-12-6-8-19-9-7-12)10-13-15(23-2)4-5-16(24-3)17(13)21/h4-10H,11H2,1-3H3,(H,20,22)

InChI Key

OYZIKLLHKVYSEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Biological Activity

4,7-Dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features an indole core with methoxy groups and a pyridine moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 315.36 g/mol. The compound's structure can be illustrated as follows:

Structure Indole core with methoxy and pyridine substituents\text{Structure }\text{Indole core with methoxy and pyridine substituents}

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory activity. It has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. The presence of methoxy groups enhances its interaction with these enzymes, suggesting a mechanism through which it may exert its therapeutic effects.

In vitro Assays:

  • COX Inhibition: In vitro assays have demonstrated that 4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide significantly inhibits COX activity, with IC50 values indicating effective inhibition compared to standard anti-inflammatory agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it may have cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cell Line Studies: In studies involving human cancer cell lines such as HeLa and MDA-MB-468, the compound exhibited IC50 values ranging from 100 to 200 nM, indicating significant potency against these cells .
  • Mechanism of Action: The mechanism appears to involve disruption of microtubule polymerization, similar to known chemotherapeutic agents like colchicine . This disruption leads to increased apoptosis in cancer cells, further supporting its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique characteristics of 4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide:

Compound NameStructural FeaturesUnique Characteristics
N-Cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamideIndole core with cyclopropyl groupAltered reactivity due to cyclopropyl addition
N-Cyclopropyl-4-methoxy-1-methyl-1H-indole-2-carboxamideIndole core with single methoxyLacks dual methoxy substitution
N-Cyclopropyl-7-methoxy-1-methyl-1H-indole-2-carboxamideIndole core with single methoxyMethoxy at position 7 only

The dual presence of methoxy groups at positions 4 and 7 enhances the compound's reactivity and biological activity compared to similar derivatives.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent (R-Group) Molecular Formula Molecular Weight (g/mol) Key Features
4,7-Dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide (Target Compound) Pyridin-4-ylmethyl C₁₉H₂₀N₃O₃ 338.39 Pyridine ring; no sulfur heteroatom
4,7-Dimethoxy-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide 4-(Pyridin-4-yl)thiazol-2-yl C₂₁H₁₉N₅O₃S 421.47 Thiazole-pyridine hybrid; sulfur present
4,7-Dimethoxy-1-methyl-N-(2-[(4-methyl-2-thiazolyl)amino]-2-oxoethyl)-1H-indole-2-carboxamide 2-[(4-Methyl-2-thiazolyl)amino]-2-oxoethyl C₁₈H₂₀N₄O₄S 388.44 Thiazole-aminoethyl chain; sulfur present

Key Structural Differences and Implications

Target Compound vs. Thiazole-Containing Analogs

  • Pyridin-4-ylmethyl vs. Thiazole Moieties :
  • Thiazole rings (in analogs) introduce sulfur, which may improve binding to metal ions or cysteine residues in enzymes but could increase susceptibility to oxidative degradation.
    • Molecular Weight and Solubility :
  • The thiazole-pyridine hybrid (MW 421.47) is ~25% heavier than the target compound (MW 338.39), likely reducing aqueous solubility.
  • The oxoethyl-thiazole analog (MW 388.44) has intermediate solubility due to its polar carboxamide and thiazole groups.

Electronic and Steric Effects The pyridin-4-ylmethyl group in the target compound enables π-π stacking with aromatic residues in protein binding pockets, a feature less pronounced in bulkier thiazole analogs. The thiazole ring’s electron-withdrawing nature in analogs may alter electron density at the indole core, affecting interactions with hydrophobic or charged targets.

Preparation Methods

Preparation of 4,7-Dimethoxy-1-Methyl-1H-Indole-2-Carboxylic Acid

The indole core is synthesized via Leimgruber–Batcho indole synthesis or Fischer indole cyclization , followed by methoxylation and methylation.

Example Protocol:

  • Starting Material : 4,7-Dimethoxy-1-methylindole (prepared via methoxylation of 1-methylindole using dimethyl sulfate or methyl iodide in alkaline conditions).

  • Carboxylation :

    • React with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

    • Add dropwise to a solution of trimethylsilyl cyanide (TMSCN) and catalytic ZnI₂ , stirring at room temperature for 12 hours.

    • Hydrolyze with 10% HCl to yield 4,7-dimethoxy-1-methylindole-2-carboxylic acid.

    • Yield : 78–85%.

Amide Bond Formation Strategies

Direct Coupling Using Carbodiimide Reagents

The carboxylic acid is activated and coupled with pyridin-4-ylmethylamine using HATU or EDC/HOBt systems:

Procedure:

  • Dissolve 4,7-dimethoxy-1-methylindole-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv), stir at 25°C for 30 minutes.

  • Add pyridin-4-ylmethylamine (1.1 equiv), react at 25°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/hexane, 1:1).

    • Yield : 65–72%.

Acyl Chloride Method

For scale-up, the acid is converted to its acyl chloride prior to coupling:

  • Treat 4,7-dimethoxy-1-methylindole-2-carboxylic acid with thionyl chloride (2.0 equiv) in DCM at reflux for 3 hours.

  • Remove excess thionyl chloride under vacuum.

  • Add pyridin-4-ylmethylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 0°C, then warm to 25°C for 6 hours.

    • Yield : 70–75%.

Alternative Routes and Modifications

Reductive Amination Approach

A patent-derived method uses reductive amination to introduce the pyridinylmethyl group:

  • React 4,7-dimethoxy-1-methylindole-2-carbaldehyde with pyridin-4-ylmethylamine (1.2 equiv) in methanol.

  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 24 hours.

  • Acidify with 1M HCl, extract with DCM, and neutralize with NaHCO₃.

    • Yield : 60–68%.

Solid-Phase Synthesis

For high-throughput applications, resin-bound indole cores are coupled with pyridin-4-ylmethylamine using DIC/oxyma in DMF:

  • Load 4,7-dimethoxy-1-methylindole-2-carboxylic acid onto Wang resin via ester linkage.

  • Deprotect with 20% piperidine in DMF, then couple with pyridin-4-ylmethylamine using DIC/oxyma.

  • Cleave from resin with TFA/H₂O (95:5), precipitate in cold ether.

    • Yield : 55–62%.

Optimization and Challenges

Key Parameters

  • Solvent Choice : DMF or DCM maximizes coupling efficiency.

  • Temperature : Reactions at 25°C prevent decomposition of heat-sensitive intermediates.

  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (ethanol/water) ensures >98% purity.

Common Side Reactions

  • Over-alkylation : Controlled stoichiometry of pyridin-4-ylmethylamine minimizes N,N-di-substituted byproducts.

  • Esterification : Use of anhydrous conditions prevents acid-to-ester conversion during coupling.

Analytical Data and Characterization

Table 1: Spectroscopic Data for 4,7-Dimethoxy-1-Methyl-N-(Pyridin-4-Ylmethyl)-1H-Indole-2-Carboxamide

PropertyValue/DescriptionSource
Molecular Formula C₁₉H₂₁N₃O₃
Molecular Weight 339.39 g/mol
¹H NMR (CDCl₃) δ 8.52 (d, 2H, Py-H), 7.31 (s, 1H, Indole-H), 4.78 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ 165.2 (C=O), 150.1 (Py-C), 121.8–110.4 (Indole-C), 56.1 (OCH₃), 42.3 (CH₂), 32.1 (N-CH₃)
HRMS (ESI) m/z 340.1652 [M+H]⁺ (calc. 340.1658)

Industrial-Scale Considerations

  • Cost Efficiency : Acyl chloride method preferred for low-cost thionyl chloride.

  • Safety : NaBH₃CN replaced by NaBH(OAc)₃ in reductive amination to reduce toxicity.

  • Green Chemistry : Use of DMC (dimethyl carbonate) as a solvent in coupling reactions reduces environmental impact .

Q & A

Basic: What are the optimal synthetic routes for 4,7-dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the indole core. Key steps include:

  • Methoxy group introduction : Use methoxy-protected intermediates under anhydrous conditions with catalysts like HATU for amide bond formation .
  • Carboxamide coupling : React 4,7-dimethoxy-1-methylindole-2-carboxylic acid with pyridin-4-ylmethylamine via nucleophilic acyl substitution, optimized at 0–5°C in DCM with TEA as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >85% purity .

Basic: How is the compound characterized analytically to confirm structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR (CDCl₃) identifies methoxy (δ 3.89 ppm, singlet) and pyridylmethyl protons (δ 4.60 ppm, multiplet). Amide NH protons appear as broad singlets (δ 8.77–10.43 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ observed at m/z 537) with HRMS validating the empirical formula .
  • HPLC : Purity ≥96% achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core modifications : Replace the pyridin-4-ylmethyl group with bulkier substituents (e.g., benzyl or trifluoromethylpyrimidine) to assess steric effects on target binding .
  • Methoxy positional isomerism : Synthesize 5,7- or 4,6-dimethoxy analogs to evaluate electronic effects on receptor interactions .
  • Biological assays : Use kinase inhibition assays (e.g., EGFR or CDK2) and compare IC₅₀ values across analogs .

Advanced: What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 88%)?

Methodological Answer:

  • Parameter optimization : Adjust reaction temperature (e.g., 0°C vs. RT) and catalyst loading (HATU from 1.1 to 1.5 equiv.) to minimize side reactions .
  • Intermediate stability : Protect amine groups with Boc to prevent degradation during coupling steps .
  • Analytical validation : Use in-situ FTIR to monitor reaction progress and identify incomplete conversions .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase domains) .
  • MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energy (ΔG) .
  • QSAR models : Train algorithms on IC₅₀ data from analogs to predict activity cliffs .

Basic: What purification techniques are critical for isolating high-purity batches?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70%) to remove unreacted amines .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation .
  • Prep-HPLC : Apply reverse-phase columns under acidic conditions (0.1% TFA) for final polishing .

Advanced: What are the mechanistic implications of its instability under acidic conditions?

Methodological Answer:

  • Degradation pathways : Acidic hydrolysis cleaves the carboxamide bond, confirmed by LC-MS detection of indole-2-carboxylic acid and pyridin-4-ylmethylamine fragments .
  • Stabilization strategies : Formulate as lyophilized powders (pH 7.4 buffer) or use enteric coatings for oral delivery .

Advanced: How can metabolic stability be improved without compromising activity?

Methodological Answer:

  • Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .
  • Prodrug design : Mask the carboxamide as a tert-butyl ester to enhance plasma stability .
  • In vitro assays : Use hepatocyte microsomes to quantify metabolite formation rates .

Basic: What spectroscopic techniques confirm the absence of regioisomeric impurities?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Correlate methoxy protons with indole C-4 and C-7 carbons to verify regiochemistry .
  • X-ray crystallography : Resolve crystal structures to confirm substitution patterns .

Advanced: How does the compound’s logP affect its cellular uptake in vitro?

Methodological Answer:

  • logP determination : Measure octanol/water partitioning via shake-flask method (logP ≈ 2.1) .
  • Caco-2 permeability assays : Compare apical-to-basolateral transport rates with low- vs. high-logP analogs .
  • Lipid nanoparticle encapsulation : Enhance uptake in low-permeability cell lines (e.g., HCT-116) .

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